molecular formula C8H8BrClN2 B6220794 3-bromo-5-(methylamino)benzonitrile hydrochloride CAS No. 2751616-19-8

3-bromo-5-(methylamino)benzonitrile hydrochloride

Cat. No.: B6220794
CAS No.: 2751616-19-8
M. Wt: 247.5
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Description

3-bromo-5-(methylamino)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8BrClN2 and a molecular weight of 247.5 g/mol. This compound is known for its exceptional properties such as photochromism, linear dichroism, and fluorescence. It is widely used in scientific experiments and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(methylamino)benzonitrile hydrochloride typically involves the following steps:

    Bromination: The starting material, 5-(methylamino)benzonitrile, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the benzene ring.

    Hydrochloride Formation: The resulting 3-bromo-5-(methylamino)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt.

The reaction conditions for these steps may vary, but they generally involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and hydrochloride formation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(methylamino)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-5-(methylamino)benzonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and labeling studies.

    Medicine: It can be used in the development of pharmaceutical compounds and as a probe in drug discovery.

    Industry: The compound’s unique properties are utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-bromo-5-(methylamino)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s photochromic and fluorescent properties are attributed to its ability to undergo reversible structural changes upon exposure to light. These changes can affect its interactions with other molecules, making it useful in various applications such as imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-methylaniline: This compound is similar in structure but lacks the nitrile group.

    5-(methylamino)benzonitrile: This compound lacks the bromine atom at the 3-position.

Uniqueness

3-bromo-5-(methylamino)benzonitrile hydrochloride is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring photochromism, fluorescence, and linear dichroism.

Properties

CAS No.

2751616-19-8

Molecular Formula

C8H8BrClN2

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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